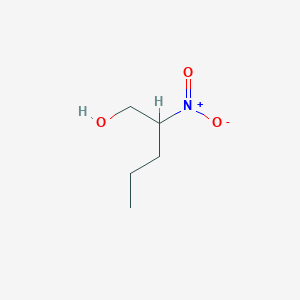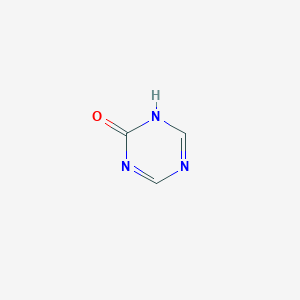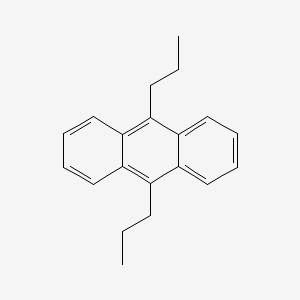
9,10-Dipropylanthracene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,10-Dipropylanthracene is a polycyclic aromatic hydrocarbon (PAH) with a molecular structure consisting of an anthracene core substituted with propyl groups at the 9 and 10 positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Dipropylanthracene typically involves the alkylation of anthracene. One common method is the Friedel-Crafts alkylation, where anthracene reacts with propyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
9,10-Dipropylanthracene undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of anthraquinone derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, where substituents such as halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine in the presence of a catalyst like iron(III) bromide.
Major Products Formed
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroanthracene derivatives.
Substitution: Halogenated or nitro-substituted anthracene derivatives.
科学的研究の応用
9,10-Dipropylanthracene has several applications in scientific research:
Chemistry: It is used as a model compound to study the photophysical properties of PAHs and their derivatives.
Biology: Its derivatives are investigated for their potential use in biological imaging and as fluorescent probes.
Medicine: Research is ongoing to explore its potential as a photosensitizer in photodynamic therapy for cancer treatment.
Industry: It is used in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices due to its favorable electronic properties.
作用機序
The mechanism of action of 9,10-Dipropylanthracene involves its interaction with light, leading to the excitation of electrons to higher energy states. This excited state can then participate in various photochemical reactions, such as energy transfer or electron transfer processes. The molecular targets and pathways involved depend on the specific application, such as the generation of reactive oxygen species in photodynamic therapy.
類似化合物との比較
Similar Compounds
9,10-Diphenylanthracene: Another PAH with phenyl groups at the 9 and 10 positions, known for its use in OLEDs and as a scintillator material.
9,10-Dimethylanthracene: A compound with methyl groups at the 9 and 10 positions, used in triplet-triplet annihilation upconversion systems.
Uniqueness
9,10-Dipropylanthracene is unique due to its specific substitution pattern, which influences its photophysical properties and reactivity. The propyl groups provide a balance between steric hindrance and electronic effects, making it a valuable compound for studying the effects of alkyl substitution on the properties of anthracene derivatives.
特性
CAS番号 |
1624-33-5 |
|---|---|
分子式 |
C20H22 |
分子量 |
262.4 g/mol |
IUPAC名 |
9,10-dipropylanthracene |
InChI |
InChI=1S/C20H22/c1-3-9-15-17-11-5-7-13-19(17)16(10-4-2)20-14-8-6-12-18(15)20/h5-8,11-14H,3-4,9-10H2,1-2H3 |
InChIキー |
WVAKWHJKGCYTRA-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C2C=CC=CC2=C(C3=CC=CC=C31)CCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2,2-Dimethyloxan-4-yl)ethyl-[(4-hydroxy-3-methoxyphenyl)methyl]azanium](/img/structure/B14739745.png)
![Spiro[5.7]tridecan-13-one](/img/structure/B14739746.png)
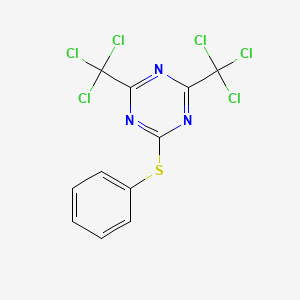
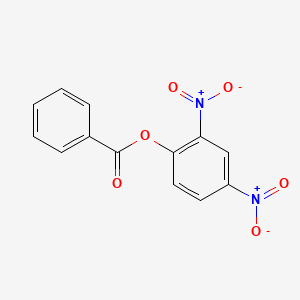
![3-(5-Bromopyridin-3-yl)-1-[2-(propan-2-yl)phenyl]-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B14739778.png)
![2-[(6-Chloro-1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14739788.png)
![2,4,6-Tris[(2,4-dichlorophenyl)methylsulfanyl]pyrimidine](/img/structure/B14739790.png)
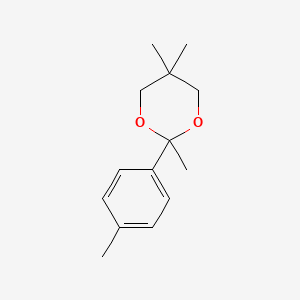
![Ethyl 2-[(acetyloxy)imino]-3-oxobutanoate](/img/structure/B14739801.png)

